3-bromophthalic Acid

描述

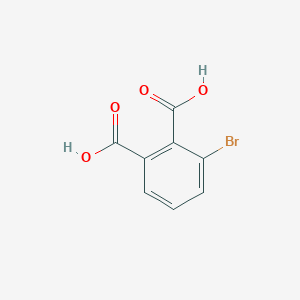

3-Bromophthalic acid, with the chemical formula C8H5BrO4, is a brominated derivative of phthalic acid. It is a white crystalline solid known for its applications in various chemical processes. The compound is characterized by the presence of bromine and carboxylic acid functional groups .

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromophthalic acid can be synthesized through several methods. One common approach involves the bromination of phthalic anhydride. The process typically includes the following steps:

- Dissolving phthalic anhydride and sodium hydroxide in water to form a reactant solution.

- Adding sodium bromide and sodium hypochlorite under ultrasonic conditions to facilitate the bromination reaction.

- Controlling the pH of the reaction mixture to ensure optimal conditions for the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process is designed to minimize waste and reduce environmental impact .

化学反应分析

Types of Reactions: 3-Bromophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The carboxylic acid groups can be oxidized to form different derivatives.

Reduction Reactions: The compound can be reduced to form phthalic acid or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

- Substitution reactions can yield various brominated derivatives.

- Oxidation reactions can produce phthalic anhydride or other oxidized products.

- Reduction reactions typically result in phthalic acid or its reduced forms .

科学研究应用

Synthesis of Fluorescent Probes

One of the most notable applications of 3-bromophthalic acid is in the synthesis of biocompatible fluorescent probes. These probes are crucial for cellular imaging and diagnostics due to their ability to target specific cellular structures.

Case Study: Development of Rhodamine Dyes

Recent research highlights the synthesis of a range of symmetrical and unsymmetrical 4-carboxyrhodamines derived from this compound. These dyes exhibit high cell-membrane permeability and specificity, making them suitable for multi-color confocal microscopy and STED (Stimulated Emission Depletion) nanoscopy in living cells. The synthesis process involves lithium-halogen exchange reactions, where this compound is converted into various derivatives that serve as fluorescent probes targeting microtubules, DNA, actin, mitochondria, lysosomes, and specific tagged proteins like Halo-tagged and SNAP-tagged proteins .

Organic Synthesis Intermediate

This compound serves as a critical intermediate in organic synthesis. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

Table: Reactions Involving this compound

Biomedical Research Applications

The fluorescent probes synthesized from this compound have significant implications in biomedical research. Their ability to stain live cells at low concentrations allows for high-resolution imaging without disrupting cellular functions.

Case Study: Cellular Imaging

In a study focusing on the application of these fluorescent probes in live-cell imaging, researchers utilized rhodamine derivatives to achieve targeted staining of cellular components. The high specificity and reduced laser power requirements enhance the feasibility of using these dyes in clinical diagnostics and research settings .

Material Science Applications

Beyond biological applications, this compound is also explored in material science for developing new polymeric materials with enhanced properties.

Table: Properties of Materials Derived from this compound

| Material Type | Property | Application Area |

|---|---|---|

| Polymers | Enhanced thermal stability | Electronics, coatings |

| Composite Materials | Improved mechanical strength | Structural applications |

作用机制

The mechanism of action of 3-bromophthalic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its reactivity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify other molecules, leading to diverse biological effects .

相似化合物的比较

3-Chlorophthalic Acid: Similar in structure but contains a chlorine atom instead of bromine.

3-Iodophthalic Acid: Contains an iodine atom, leading to different reactivity and applications.

Phthalic Acid: The parent compound without any halogen substitution.

Uniqueness: 3-Bromophthalic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes .

生物活性

3-Bromophthalic acid (3-BPA) is a brominated derivative of phthalic acid, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of 3-BPA, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the phthalic acid structure. Its chemical formula is CHBrO, and it exhibits properties typical of carboxylic acids, including solubility in polar solvents and reactivity with nucleophiles.

Mechanisms of Biological Activity

The biological activity of 3-BPA can be attributed to several mechanisms:

- Glycolytic Inhibition : Similar to other brominated compounds, 3-BPA has been shown to inhibit glycolysis, which is crucial for cancer cell metabolism. This inhibition can lead to reduced energy production in tumor cells, promoting apoptosis and limiting proliferation .

- Reactive Oxygen Species (ROS) Production : 3-BPA has been implicated in increasing ROS levels in certain cell lines, which can induce oxidative stress and subsequent cell death .

- Epithelial-Mesenchymal Transition (EMT) Modulation : Research indicates that 3-BPA may influence the expression of EMT markers, thereby affecting cancer cell migration and invasion capabilities .

In Vitro Studies

Several studies have investigated the effects of 3-BPA on various cancer cell lines:

- Melanoma Cell Lines : In experiments involving vemurafenib-resistant melanoma cells, treatment with 3-BPA resulted in significant decreases in cell viability and proliferation rates. The compound induced apoptosis and necrosis, particularly in A375R cells, highlighting its potential as a therapeutic agent against resistant melanoma .

- Metabolic Profiling : Western blot analyses revealed that 3-BPA treatment altered the expression of metabolic proteins, indicating its role in reshaping the metabolic landscape of cancer cells. For instance, it increased the expression of lactate dehydrogenase (LDH) and glucose transporters (GLUT1), suggesting enhanced glycolytic activity under certain conditions .

Case Studies

| Study | Cell Line | Key Findings |

|---|---|---|

| Study A | A375R Melanoma | Significant reduction in cell viability; increased ROS production; modulation of EMT markers. |

| Study B | SKMEL28R Melanoma | Induction of apoptosis; decreased colony formation; alterations in metabolic protein expression. |

Synthesis and Derivatives

The synthesis of this compound has been explored for its potential to create biocompatible derivatives. For instance, lithium-halogen exchange reactions have been employed to convert this compound into more reactive intermediates suitable for further functionalization . This synthetic versatility enhances its applicability in developing novel therapeutic agents.

Environmental Considerations

While studying the biological activity of 3-BPA, it is essential to consider its environmental impact. Brominated compounds are often scrutinized due to their potential toxicity and persistence in the environment. Regulatory frameworks are increasingly focused on limiting the use of such compounds unless their benefits outweigh their risks .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing derivatives of 3-bromophthalic acid in Li-halogen exchange reactions?

- Methodological Answer : To optimize Li-halogen exchange reactions, stoichiometric adjustments of n-BuLi and ketone ratios are critical. For instance, reducing n-BuLi to 2.5 equivalents while maintaining a 1:0.33 molar ratio of this compound to ketone (e.g., silaxanthone K2) achieves 95% conversion with minimal side-product formation. LC/MS analysis is essential for monitoring reaction progress and selectivity ratios .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC/MS) are standard for assessing purity and structural confirmation. For crystalline derivatives, melting point analysis (e.g., 99–102°C for 3-bromophenylacetic acid) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validate functional groups and regioselectivity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests should include accelerated degradation studies under heat, light, and humidity. For example, store the compound in anhydrous, dark conditions at −20°C to prevent bromine displacement or hydrolysis. Monitor degradation via thin-layer chromatography (TLC) and infrared (IR) spectroscopy for carboxylic acid group integrity .

Advanced Research Questions

Q. How do competing reaction pathways (thermodynamic vs. kinetic control) influence the synthesis of this compound-based fluorophores?

- Methodological Answer : At −78°C, the reaction favors the kinetic pathway, forming ArLi intermediates (IV) over dilithium salts (III). Computational modeling (DFT) can predict transition states, while variable-temperature NMR and quenching experiments validate intermediate stability. Adjusting reaction time and temperature shifts selectivity .

Q. What strategies resolve contradictory spectral data when characterizing this compound adducts?

- Methodological Answer : Use orthogonal analytical techniques (e.g., X-ray crystallography for unambiguous structure determination) and isotopic labeling (e.g., deuterated solvents) to distinguish solvent artifacts. Cross-reference with primary literature and replicate experiments under controlled conditions to isolate variables .

Q. How can researchers mitigate bias in experimental outcomes when scaling up this compound reactions?

- Methodological Answer : Implement double-blinded allocation of reagents and strict randomization protocols to avoid systematic errors. Use statistical tools (e.g., ANOVA) to analyze batch-to-batch variability. Transparent reporting of negative results and replication across independent labs enhances validity .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model electron density distribution and reaction trajectories. Pair these with experimental kinetics (e.g., stopped-flow UV-Vis) to correlate theoretical predictions with observed regioselectivity .

Q. Methodological Best Practices

- Data Contradiction Analysis : When conflicting data arise, systematically isolate variables (e.g., reagent purity, solvent traces) and consult meta-analyses of prior studies to identify common pitfalls .

- Literature Search Optimization : Use CAS Registry Numbers (e.g., 1878-67-7 for 3-bromophenylacetic acid) in SciFinder to bypass nomenclature inconsistencies. Combine Boolean operators (AND/OR/NOT) in PubMed or Web of Science for precision .

- Reproducibility Protocols : Document all synthetic steps, including exact molar ratios, quenching methods, and purification techniques (e.g., flash chromatography gradients). Share raw data (e.g., NMR spectra) in public repositories for peer validation .

属性

IUPAC Name |

3-bromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGFNQRFPUUACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461661 | |

| Record name | 3-bromophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-69-8 | |

| Record name | 3-Bromophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。